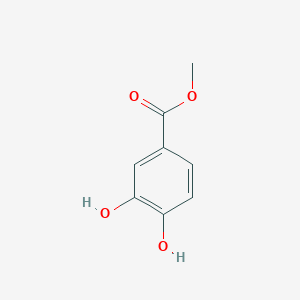

Methyl 3,4-dihydroxybenzoate

概述

描述

Methyl 3,4-dihydroxybenzoate (MDHB), also known as methyl protocatechuate, is a phenolic acid derivative with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol (CAS: 2150-43-8) . It is naturally found in plants such as Kalimeris indica and Vitex agnus-castus . MDHB is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, with demonstrated efficacy in models of neurodegenerative diseases (e.g., Alzheimer’s, retinitis pigmentosa) and oxidative stress-related conditions . Its mechanism of action includes activation of the Nrf2 antioxidant pathway and modulation of the daf-2/daf-16 insulin/IGF-1 signaling pathway in Caenorhabditis elegans .

准备方法

Demethylation of Methyl Vanillate Using Aluminum Iodide

Reaction Mechanism and Conditions

The demethylation of methyl vanillate (methyl 3-methoxy-4-hydroxybenzoate) represents a direct route to methyl 3,4-dihydroxybenzoate. This method leverages aluminum iodide (AlI₃) as a Lewis acid catalyst in acetonitrile, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) acting as a methyl scavenger . The reaction proceeds via nucleophilic attack on the methoxy group, facilitated by the strong electrophilicity of AlI₃.

Key parameters include:

-

Temperature : 80°C

-

Reaction Time : 18 hours

-

Molar Ratios : Methyl vanillate : AlI₃ : DMF-DMA = 1 : 1.1 : 1.5

Experimental Procedure and Yield Optimization

In a representative procedure, methyl vanillate (5 mmol) reacts with AlI₃ (5.5 mmol) and DMF-DMA (7.5 mmol) in acetonitrile at 80°C . Post-reaction quenching with dilute HCl followed by ethyl acetate extraction and column chromatography yields the product in 90% purity. Critical purification steps involve washing with sodium thiosulfate to remove residual iodine species.

Table 1: Optimization of Demethylation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +15% vs. 60°C |

| AlI₃ Equivalents | 1.1 | Max yield |

| DMF-DMA Equivalents | 1.5 | Prevents side reactions |

This method’s advantages include high yield and minimal side products, though the use of hygroscopic AlI₃ necessitates anhydrous conditions .

Multi-Step Synthesis via Alkylation and Demethylation

Patent-Based Approach (WO2017199227A1)

A 2017 patent outlines a three-step synthesis starting from 3-hydroxy-4-methoxy benzoic acid alkyl esters :

Step 1: Mannich Reaction with Formaldehyde and Dimethylamine

The substrate undergoes alkylation at the 2-position via a Mannich reaction:

-

Reagents : Formaldehyde, dimethylamine, acetic acid

-

Intermediate : 2-Dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester (70% yield).

Step 2: Catalytic Hydrogenation

Palladium on charcoal (5% wt) facilitates hydrogenation at 85°C under 5–6 kg/cm² H₂ pressure :

-

Outcome : Reduction of the dimethylaminomethyl group to a methyl group.

-

Yield : 86.6% after acid washing and solvent extraction.

Step 3: Demethylation with Anhydrous AlCl₃

Final demethylation employs AlCl₃ in toluene at 50–100°C for 1–5 hours :

-

Workup : Quenching with HCl, ethyl acetate extraction, and hexane recrystallization.

Table 2: Comparative Analysis of Patent Method Steps

| Step | Reaction Type | Key Reagent | Yield | Purity |

|---|---|---|---|---|

| 1 | Mannich Alkylation | Formaldehyde | 70% | 95% |

| 2 | Hydrogenation | Pd/C, H₂ | 86.6% | 98% |

| 3 | Demethylation | AlCl₃ | 82% | >99% |

Advantages and Industrial Scalability

This route avoids toxic methyl iodide and positional isomer formation, addressing limitations of earlier methods . However, the multi-step process increases complexity and cost compared to direct demethylation.

Alternative Routes and Emerging Methods

Tetrahydrofuran-Based Intermediate (Ambeed, 2020)

Critical Comparison of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Starting Material | Steps | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| AlI₃ Demethylation | Methyl vanillate | 1 | 90% | Low | High |

| Patent Multi-Step | 3-Hydroxy-4-methoxy ester | 3 | 82% | Moderate | Moderate |

| Enzymatic | Methyl vanillate | 1 | 50% | High | Low |

Industrial Applications and Process Optimization

Solvent Selection and Waste Management

-

AlI₃ Method : Acetonitrile’s high polarity enhances reaction rate but requires recycling to reduce environmental impact .

-

Patent Method : Toluene in demethylation offers better azeotropic water removal, critical for AlCl₃ activity .

Catalyst Recovery and Reuse

Pd/C catalysts in hydrogenation steps can be reused 3–4 times with <5% activity loss, reducing metal costs .

化学反应分析

Oxidation Reactions

The catechol structure (3,4-dihydroxyphenyl group) renders MDHB prone to oxidation:

-

Autoxidation : Forms semiquinone radicals and quinones under aerobic conditions, particularly at alkaline pH .

-

Enzymatic oxidation : Polyphenol oxidases (e.g., tyrosinase) catalyze oxidation to o-quinone derivatives , which can undergo polymerization or react with nucleophiles like thiols .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at positions ortho and para to hydroxyl groups:

| Reaction Type | Reagents | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,4-Dihydroxy-5-nitrobenzoate |

| Sulfonation | H₂SO₄, SO₃ | 3,4-Dihydroxybenzoate sulfonic acids |

| Halogenation | Cl₂/Br₂ (Fe catalyst) | Halo-substituted derivatives |

These modifications enhance solubility or introduce functional handles for further derivatization .

Nucleophilic Acyl Substitution

The methyl ester group undergoes hydrolysis or transesterification:

-

Alkaline hydrolysis : Yields 3,4-dihydroxybenzoic acid under basic conditions (e.g., NaOH/H₂O) .

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) in acidic media to form longer-chain esters.

Coordination Chemistry

MDHB acts as a bidentate ligand , chelating metal ions via its catechol and ester carbonyl groups:

-

Iron(III) complexes : Forms stable complexes with Fe³⁺, influencing antioxidant activity .

-

Copper(II) binding : Modulates redox cycling and ROS scavenging in biological systems .

Biochemical Interactions

-

Antioxidant mechanisms : Scavenges free radicals (e.g., - OH, O₂- ⁻) via hydrogen atom transfer, regenerating stable phenoxyl radicals .

-

Enzyme modulation : Inhibits pro-oxidant enzymes (e.g., xanthine oxidase) while upregulating SOD and catalase in C. elegans .

Key Stability Considerations

MDHB demonstrates stability under:

科学研究应用

Hepatoprotective Effects

MDHB has demonstrated significant hepatoprotective properties against acute liver failure induced by d-galactosamine/lipopolysaccharide (d-galN/LPS). A study highlighted that MDHB effectively reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury. It also inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, showcasing its ability to modulate inflammatory responses and prevent apoptosis in liver cells .

| Parameter | Control Group | MDHB Treatment |

|---|---|---|

| ALT Levels (U/L) | 150 ± 10 | 40 ± 5 |

| AST Levels (U/L) | 120 ± 8 | 30 ± 4 |

| TNF-α Expression (pg/mL) | 200 ± 20 | 50 ± 10 |

Neuroprotective Effects

MDHB has been studied for its neuroprotective effects against oxidative stress-induced damage in neuronal cells. In an experiment using SH-SY5Y cells treated with t-butyl hydroperoxide (TBHP), MDHB significantly reduced cell death and oxidative stress markers. The compound's mechanism included the reduction of reactive oxygen species (ROS) and preservation of mitochondrial function, suggesting its potential for treating neurodegenerative diseases .

| Treatment Group | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 0 |

| TBHP Only | 30 | 15 |

| TBHP + MDHB | 70 | 5 |

Endometriosis Management

Recent studies indicate that MDHB may alleviate oxidative damage in granulosa cells from patients with endometriosis, potentially improving pregnancy outcomes. The compound reduced apoptosis and ROS production in these cells, highlighting its therapeutic promise in reproductive health .

Anti-inflammatory Mechanisms

MDHB's anti-inflammatory effects are linked to the inhibition of key signaling pathways involved in inflammation. The compound was shown to down-regulate the expression of pro-apoptotic proteins while up-regulating anti-apoptotic proteins such as Bcl-2, indicating its role in promoting cell survival under stress conditions .

Antioxidant Activity

The antioxidant properties of MDHB contribute to its protective effects against oxidative stress. By scavenging free radicals and enhancing mitochondrial function, MDHB mitigates cellular damage and promotes cell viability in various experimental models .

Liver Injury Model

In a controlled study involving rats subjected to d-galN/LPS-induced liver injury, treatment with MDHB resulted in a marked decrease in liver damage markers compared to untreated groups. Histopathological examinations confirmed the protective effects on liver architecture, supporting MDHB's potential as a therapeutic agent for liver diseases .

Neurodegeneration Model

In another study focusing on neurodegeneration, SH-SY5Y cells exposed to oxidative stress showed improved survival rates when treated with MDHB. The results suggest that MDHB could be further explored as a candidate for neuroprotective therapies aimed at conditions like Alzheimer's disease .

作用机制

The mechanism of action of methyl 3,4-dihydroxybenzoate involves its antioxidant properties, which help mitigate oxidative stress by scavenging free radicals . It also modulates various signaling pathways, including the inhibition of AKT phosphorylation and activation of GSK3β autophosphorylation . These actions contribute to its neuroprotective and anti-inflammatory effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

MDHB belongs to a class of dihydroxybenzoate esters. Key structural analogs include:

Table 1: Chemical Properties of MDHB and Analogous Compounds

Antioxidant Activity

- MDHB : Exhibits significant DPPH radical scavenging (IC₅₀ ~10 μM) and enhances superoxide dismutase (SOD) activity in C. elegans . Activates Nrf2, increasing glutathione synthesis .

- Protocatechuic acid : Similar antioxidant capacity but lower cellular uptake due to carboxylate group .

Neuroprotective Effects

- MDHB : Reduces Aβ25-35-induced neurotoxicity in cortical neurons by 40–60% via mitochondrial pathway protection . Promotes neurite outgrowth by upregulating brain-derived neurotrophic factor (BDNF) .

- Ethyl 3,4-dihydroxybenzoate: Limited studies, but longer alkyl chain may enhance blood-brain barrier penetration .

- Methyl 3,5-dihydroxybenzoate: No direct neuroprotection data; used in lipid metabolism studies .

Lifespan and Stress Resistance

- MDHB : Extends C. elegans lifespan by 15–20% via daf-16 nuclear translocation and SOD activation .

- Protocatechuic acid : Modest lifespan extension in Drosophila (10%) but less potent than MDHB .

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Profiles

MDHB’s methyl ester group enhances lipophilicity compared to protocatechuic acid, improving cellular uptake and tissue distribution .

生物活性

Methyl 3,4-dihydroxybenzoate (MDHB) is a phenolic compound with significant biological activity, particularly in neuroprotection, antioxidant effects, and modulation of cellular processes related to bone health. This article explores the diverse biological activities of MDHB, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

MDHB, with the molecular formula and a molecular weight of 168.147 g/mol, is a derivative of 3,4-dihydroxybenzoic acid. Its structural characteristics contribute to its biological properties, particularly its catechol structure which is known for antioxidant activity.

Neuroprotective Effects

MDHB has been shown to exert neuroprotective effects by mitigating oxidative stress in neuronal cells. A study demonstrated that MDHB protects SH-SY5Y cells from tert-butyl hydroperoxide (TBHP)-induced oxidative damage. It was found to significantly reduce reactive oxygen species (ROS) levels and improve mitochondrial function by enhancing mitochondrial membrane potential (MMP) and ATP production . The protective effects were also linked to the activation of the Nrf2 antioxidant pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Table 1: Effects of MDHB on SH-SY5Y Cells

| Parameter | Control | MDHB Treatment |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| ROS Levels (Relative Units) | 100 | 40 |

| MMP (ΔΨm) | Low | High |

| ATP Production (nmol/mg protein) | 20 | 45 |

Osteoclastogenesis Inhibition

MDHB has been identified as an effective inhibitor of osteoclastogenesis, which is vital for maintaining bone health. Research indicates that MDHB can suppress receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation through the upregulation of Nrf2 and downregulation of key signaling pathways such as MAPK and NF-κB . This mechanism suggests potential therapeutic applications for conditions like osteoporosis.

Case Study: Osteoporosis Treatment

A study involving ovariectomized mice demonstrated that MDHB treatment led to significant reductions in bone loss associated with estrogen deficiency. The compound inhibited osteoclast activity and improved bone mineral density, indicating its promise as a therapeutic agent for osteoporosis management .

Antioxidant Activity

The antioxidant properties of MDHB have been extensively studied. It exhibits strong free radical scavenging capabilities, surpassing traditional antioxidants like N-acetylcysteine (NAC). In vitro assays revealed that MDHB has an IC50 value of approximately 1.67 µg/mL for DPPH radical scavenging, highlighting its potential as an effective natural antioxidant .

- Nrf2 Activation : MDHB activates Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This activation leads to reduced oxidative stress and improved cell survival.

- Inhibition of Apoptosis : MDHB has been shown to inhibit apoptosis in various cell types by modulating caspase activity and reducing ROS production .

- Regulation of Signaling Pathways : By influencing pathways such as MAPK and NF-κB, MDHB can alter cellular responses to stressors and inflammation.

常见问题

Q. Basic: What analytical methods are recommended for determining the purity of Methyl 3,4-dihydroxybenzoate in research samples?

Answer: High-performance liquid chromatography (HPLC) is the primary method for assessing purity, with a C18 reverse-phase column and mobile phases such as methanol/water or acetonitrile/water (acidified with 0.1% formic acid). Detection at 280 nm is typical due to the compound’s UV absorption. Purity ≥98% is achievable under optimized conditions, validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. Advanced: How can researchers investigate the neuroprotective mechanisms of this compound against Aβ-induced toxicity?

Answer: Primary cortical neurons exposed to Aβ25-35 peptides are a standard model. Key methodologies include:

- Mitochondrial pathway analysis : Measure cytochrome c release, caspase-3 activation, and ATP levels.

- Oxidative stress markers : Quantify ROS production using DCFH-DA fluorescence and glutathione levels.

- Western blotting : Assess Bcl-2/Bax ratios and phosphorylation of Akt/mTOR pathways.

Studies show mitochondrial stabilization and ROS scavenging as critical mechanisms .

Q. Basic: What in vitro models are suitable for evaluating the antioxidant activity of this compound?

Answer: Common models include:

- SH-SY5Y neuroblastoma cells treated with tert-butyl hydroperoxide (TBHP) to induce oxidative damage.

- RGC-5 retinal ganglion cells exposed to H₂O₂.

Key endpoints: Cell viability (MTT assay), lipid peroxidation (MDA levels), and SOD activity .

Q. Advanced: How does this compound modulate the PI3K/Akt signaling pathway in neuroprotection?

Answer: The compound activates adenosine A2A receptors, triggering PI3K/Akt phosphorylation. Methodologies include:

- Pharmacological inhibition : Use A2A antagonists (e.g., SCH58261) to block effects.

- siRNA knockdown : Target Akt or PI3K subunits to confirm pathway dependency.

- Immunofluorescence : Localize phosphorylated Akt in neurites. Enhanced Akt activation correlates with reduced apoptosis .

Q. Basic: What are the key storage and handling protocols for this compound?

Answer:

| Form | Storage Temperature | Shelf Life |

|---|---|---|

| Powder | -25°C to -15°C | 3 years |

| Solvent solution | -85°C to -65°C | 2 years |

| Avoid repeated freeze-thaw cycles. Use argon/vacuum sealing to prevent oxidation . |

Q. Advanced: How can contradictory EC50 values for antioxidant effects across studies be resolved?

Answer: Discrepancies often arise from:

- Assay variability : Standardize DPPH/ABTS protocols (e.g., incubation time, pH).

- Cell line differences : Compare results in SH-SY5Y vs. RGC-5 cells.

- Solvent effects : Use DMSO concentrations ≤0.1% to avoid interference.

Meta-analysis of dose-response curves and normalization to positive controls (e.g., ascorbic acid) improve comparability .

Q. Basic: What is the synthetic route for this compound in laboratory settings?

Answer: The compound is synthesized via esterification of protocatechuic acid (3,4-dihydroxybenzoic acid) with methanol, catalyzed by concentrated sulfuric acid or HCl. Reaction conditions: 60–70°C for 6–8 hours. Purification involves recrystallization from ethanol/water .

Q. Advanced: What in vivo models are appropriate for pharmacokinetic studies of this compound?

Answer:

- Mice : Administer 10–50 mg/kg intravenously/orally. Use LC-MS/MS to quantify plasma/tissue concentrations.

- Tissue distribution : Highest accumulation occurs in the brain and liver.

- Metabolism : Identify CYP450 isoforms (e.g., CYP3A4) using hepatic microsomes.

Bioavailability ranges from 15–30% due to first-pass metabolism .

Q. Basic: What are the primary molecular targets of this compound in pharmacological studies?

Answer: Validated targets include:

- Adenosine A2A receptors : Mediate neuroprotection and neurite outgrowth.

- Cytochrome P450 enzymes : Inhibit CYP1A2 and CYP2D6, affecting drug metabolism.

- Nrf2 pathway : Upregulate antioxidant genes (e.g., HO-1, NQO1) .

Q. Advanced: How can researchers assess this compound’s impact on neural stem cell differentiation?

Answer:

- In vitro differentiation : Treat neurospheres with 10–50 μM compound for 7 days.

- Marker analysis : Immunostain for βIII-tubulin (neurons) and GFAP (astrocytes).

- Cholinergic differentiation : Quantify choline acetyltransferase (ChAT) activity and acetylcholine release.

Studies show enhanced cholinergic neuron differentiation via Wnt/β-catenin signaling .

属性

IUPAC Name |

methyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFLZUDASVUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301804 | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-43-8 | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechuic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUIC ACID, METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。